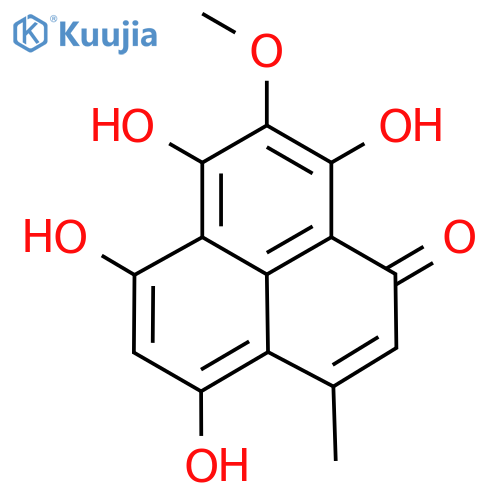

Cas no 259728-61-5 (1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-)

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- 化学的及び物理的性質

名前と識別子

-

- 8-deoxyxanthoherquein

- 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-

- 4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one

- 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-1H-phenalen-1-one

- 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-phenalen-1-one

- 1H-Phenalen-1-one,3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-

- Funalenone

-

- インチ: 1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3

- InChIKey: LHEJVMYQRYQFKB-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C2C(C=C(C)C3=C(C=C(C(=C1O)C3=2)O)O)=O)O

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 475

- トポロジー分子極性表面積: 107

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 605.1±55.0 °C at 760 mmHg

- フラッシュポイント: 234.1±25.0 °C

- ようかいど: 氯仿:可溶; DMSO:可溶;甲醇:可溶

- じょうきあつ: 0.0±1.8 mmHg at 25°C

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-F1666-0.50 mg |

Funalenone |

259728-61-5 | >95% by HPLC | 0.50 mg |

$209.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364493A-1 mg |

Funalenone, |

259728-61-5 | 1mg |

¥1,692.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-364493-250µg |

Funalenone, |

259728-61-5 | 250µg |

¥451.00 | 2023-09-05 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65940-2.5mg |

Funalenone |

259728-61-5 | 98% | 2.5mg |

¥7810.00 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65940-500ug |

Funalenone |

259728-61-5 | 98% | 500ug |

¥2101.00 | 2023-09-08 | |

| BioAustralis | BIA-F1666-2.50 mg |

Funalenone |

259728-61-5 | >95% by HPLC | 2.50 mg |

$732.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364493-250 µg |

Funalenone, |

259728-61-5 | 250µg |

¥451.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-364493A-1mg |

Funalenone, |

259728-61-5 | 1mg |

¥1692.00 | 2023-09-05 | ||

| A2B Chem LLC | AB28400-1mg |

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- |

259728-61-5 | ≥95% | 1mg |

$192.00 | 2024-04-20 | |

| BioAustralis | BIA-F1666-0.50mg |

Funalenone |

259728-61-5 | >95% by HPLC | 0.50mg |

$225.00 | 2024-07-23 |

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- 関連文献

-

Xinhui Wang,Scott A. Jarmusch,Jens C. Frisvad,Thomas O. Larsen Nat. Prod. Rep. 2023 40 237

-

Raha Orfali,Mahmoud A. Aboseada,Nada M. Abdel-Wahab,Hossam M. Hassan,Shagufta Perveen,Fuad Ameen,Eman Alturki,Usama Ramadan Abdelmohsen RSC Adv. 2021 11 17116

-

Mahmoud F. Elsebai,Muhammad Saleem,Mysore V. Tejesvi,Marena Kajula,Sampo Mattila,Mohamed Mehiri,Ari Turpeinen,Anna Maria Pirttil? Nat. Prod. Rep. 2014 31 628

-

Mahmoud F. Elsebai,Muhammad Saleem,Mysore V. Tejesvi,Marena Kajula,Sampo Mattila,Mohamed Mehiri,Ari Turpeinen,Anna Maria Pirttil? Nat. Prod. Rep. 2014 31 628

-

Iswarya Santhakumaran,Radhakrishnan Narayanaswamy,Gnanamani Arumugam New J. Chem. 2021 45 17941

-

Bianka Siewert,Pamela Vrabl,Fabian Hammerle,Isabella Bingger,Hermann Stuppner RSC Adv. 2019 9 4545

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-に関する追加情報

1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-

The compound 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- (CAS No. 259728-61-5) is a highly specialized organic molecule belonging to the phenalenone class. This compound is characterized by its unique structure, which includes a phenalenone skeleton with multiple hydroxyl (-OH) groups and a methoxy (-OCH3) substituent. The presence of these functional groups imparts significant biological activity and makes this compound a subject of interest in various fields of research.

Recent studies have highlighted the potential of phenalenones as bioactive molecules with applications in pharmacology and nutraceuticals. The tetrahydroxy groups in this compound are particularly notable for their role in modulating the molecule's reactivity and bioavailability. Research has shown that these hydroxyl groups can participate in hydrogen bonding, which is crucial for the molecule's interaction with biological systems. Additionally, the methoxy group at position 2 contributes to the molecule's stability and solubility properties.

The 6-methyl substituent further enhances the structural complexity of this compound, influencing its electronic properties and reactivity. This methyl group also plays a role in determining the molecule's stereochemistry, which is essential for its biological activity. Recent advancements in computational chemistry have allowed researchers to model the three-dimensional structure of this compound with high precision, providing insights into its potential interactions with enzymes and receptors.

One of the most promising areas of research involving 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- is its potential as an antioxidant. Studies have demonstrated that this compound exhibits significant radical-scavenging activity, making it a candidate for use in antiaging skincare products and dietary supplements. Furthermore, its ability to inhibit inflammatory pathways has been explored in preclinical models, suggesting its potential as an anti-inflammatory agent.

The synthesis of this compound has been optimized through green chemistry approaches, reducing the environmental impact of its production. Researchers have employed catalytic asymmetric synthesis to achieve high enantioselectivity, ensuring the production of a single enantiomer with desired biological activity. This approach not only enhances the efficiency of the synthesis but also aligns with current trends toward sustainable chemical manufacturing.

In terms of applications, 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- has shown promise in the field of oncology. Preclinical studies have indicated that this compound may inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. While further research is needed to validate these findings in clinical settings, the initial results are encouraging.

Another area of interest is the use of this compound as a precursor for drug development. Its unique structure provides a scaffold for further chemical modifications, allowing researchers to explore a wide range of derivatives with enhanced bioactivity. For instance, modifications to the methoxy group or methyl group could lead to compounds with improved pharmacokinetic profiles.

From an analytical perspective, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of 1H-Phenalen-1-one, ensuring its reliability for research purposes. These techniques have also facilitated the identification of minor impurities that may arise during synthesis or purification processes.

In conclusion,1H-Phenalen-1-one, with its intricate structure and diverse functional groups, represents a valuable asset in contemporary chemical research. Its potential applications span across pharmacology, nutraceuticals, and cosmeceuticals, making it a subject of continued scientific exploration. As research progresses, this compound is expected to contribute significantly to the development of novel therapeutic agents and health-promoting products.

259728-61-5 (1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-) 関連製品

- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)

- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)

- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)

- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)

- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)

- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)

- 1092277-07-0(3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)

- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 2228164-85-8(5-(6-bromopyridin-3-yl)-1,2-oxazol-3-amine)

- 929390-61-4(4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)